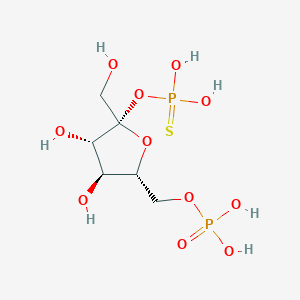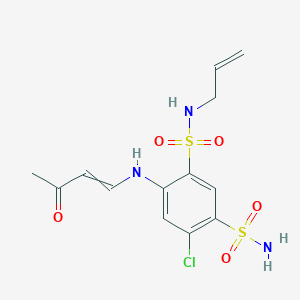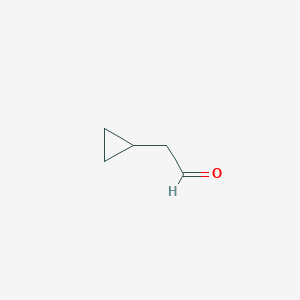
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from simple precursors, such as pyridines or bromoaniline derivatives, through processes like nitration, chlorination, N-alkylation, reduction, and condensation. For instance, compounds with bromo and pyridyl groups have been synthesized through methodologies that could be adapted for the target molecule (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
-
Chemodivergent Synthesis
- Field : Organic Chemistry .
- Application : This compound could potentially be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Method : The synthesis involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Results : The reaction conditions were mild and metal-free. The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : The 2-pyridyl moiety, which is part of the structure of your compound, is a difficult substrate to cross-couple in the Suzuki–Miyaura reaction .
- Method : Conditions were developed for the coupling of a range of substituted and unsubstituted 2-pyridyl moieties .
- Results : This afforded 2-aryl pyridines in moderate to excellent isolated yields .
-
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : The compound could potentially be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The coupling of 2-pyridyl motifs with aryl bromides in the presence of a copper salt was found to give the cross-coupled biaryl in good to excellent yields .
- Results : The role of copper was proposed to initiate a pre-transmetalation that delivered the heteroaryl fragment more efficiently to palladium, thus reducing the opportunity for protodeboronation .
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridine (TFMP) derivatives, which could potentially include “3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one”, are used in the protection of crops from pests .
- Method : The synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries have been studied .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Direct Formation of Amide/Peptide Bonds
- Field : Organic Chemistry .
- Application : The compound could potentially be used in the formation of amide/peptide bonds from carboxylic acids .
- Method : The synthesis involves the use of dehydrating agents .
- Results : This method provides a green chemical solution applicable to highly functionalized molecules and can be used in a sequential fashion in the same reaction .
-
Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Field : Organic Chemistry .
- Application : This compound could potentially be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Method : The synthesis involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Results : The reaction conditions were mild and metal-free. The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESXDVCGLBTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)Br)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624698 | |
| Record name | 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one | |
CAS RN |
381248-06-2 | |
| Record name | 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

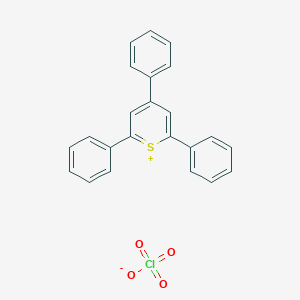
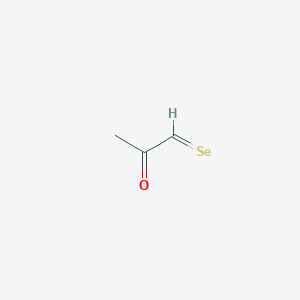
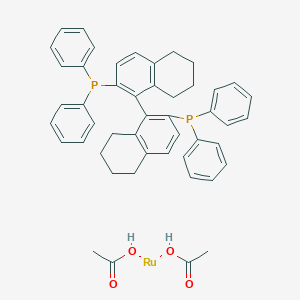
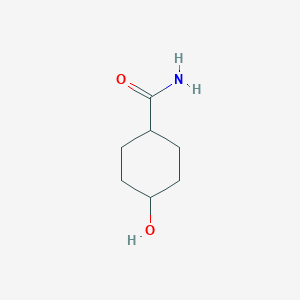
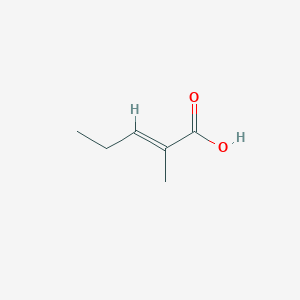
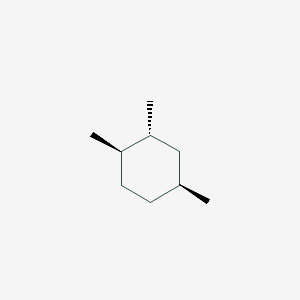
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
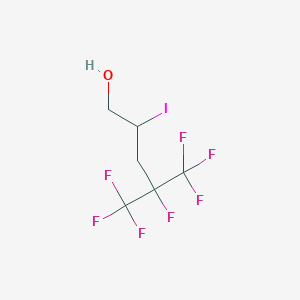
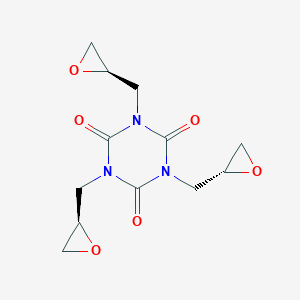
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
